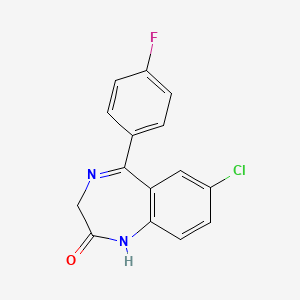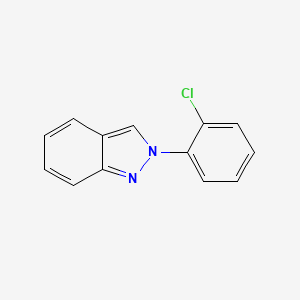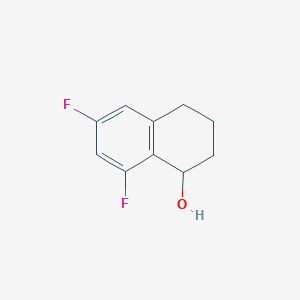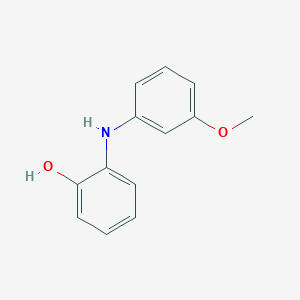
2-((3-Methoxyphenyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Methoxyphenyl)amino)phenol is an organic compound that belongs to the class of aminophenols It consists of a phenol group substituted with a 3-methoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxyphenyl)amino)phenol can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with 2-nitrophenol, followed by reduction of the nitro group to an amino group. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxyphenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-((3-Methoxyphenyl)amino)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((3-Methoxyphenyl)amino)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-((4-Methoxyphenyl)amino)methylphenol
Uniqueness
2-((3-Methoxyphenyl)amino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(3-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-11-6-4-5-10(9-11)14-12-7-2-3-8-13(12)15/h2-9,14-15H,1H3 |
InChI Key |
YFOVDGWXWYFXKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


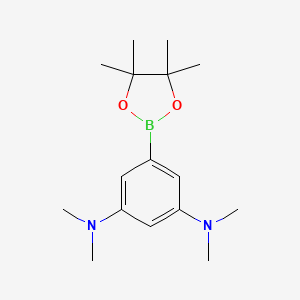
![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
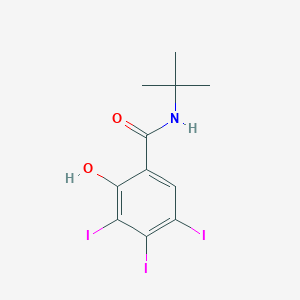
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
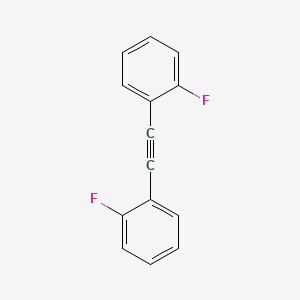
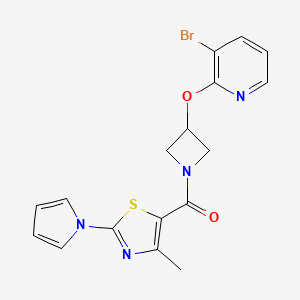
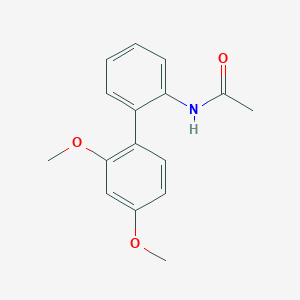
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
